Ethyl 2,2-dimethyl-3-(4-mercaptophenyl)propionate

Description

BenchChem offers high-quality Ethyl 2,2-dimethyl-3-(4-mercaptophenyl)propionate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2,2-dimethyl-3-(4-mercaptophenyl)propionate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2,2-dimethyl-3-(4-sulfanylphenyl)propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2S/c1-4-15-12(14)13(2,3)9-10-5-7-11(16)8-6-10/h5-8,16H,4,9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GARCOZSVVMBQFJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)CC1=CC=C(C=C1)S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50399456 |

Source

|

| Record name | Ethyl 2,2-dimethyl-3-(4-sulfanylphenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50399456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869853-73-6 |

Source

|

| Record name | Ethyl 2,2-dimethyl-3-(4-sulfanylphenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50399456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the physical properties of Ethyl 2,2-dimethyl-3-(4-mercaptophenyl)propionate

An In-Depth Technical Guide to Ethyl 2,2-dimethyl-3-(4-mercaptophenyl)propionate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2,2-dimethyl-3-(4-mercaptophenyl)propionate is a multifaceted organic compound with significant potential in the realms of organic synthesis and medicinal chemistry. Its structural architecture, featuring a substituted phenyl ring coupled with a propionate ester moiety, positions it as a valuable intermediate for the synthesis of more complex molecules. This guide provides a comprehensive overview of its physical properties, a plausible synthetic route, and its prospective applications, particularly within the sphere of drug development, drawing parallels with structurally analogous compounds of therapeutic relevance.

Molecular Structure and Chemical Identity

The foundational step in understanding the utility of any chemical entity is a thorough characterization of its molecular structure.

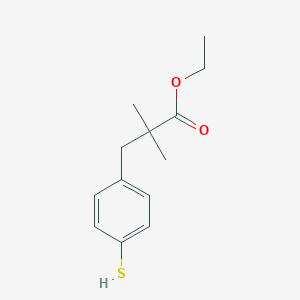

Caption: Molecular Structure of Ethyl 2,2-dimethyl-3-(4-mercaptophenyl)propionate

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of Ethyl 2,2-dimethyl-3-(4-mercaptophenyl)propionate is paramount for its effective handling, application in synthetic protocols, and for predicting its behavior in biological systems.

| Property | Value | Source |

| Molecular Formula | C13H18O2S | [1] |

| Molecular Weight | 238.35 g/mol | [1] |

| CAS Number | 869853-73-6 | [1] |

| Physical Form | Neat (suggesting a liquid at room temperature) | [1] |

| Solubility | Slightly soluble in Chloroform | |

| Storage Conditions | Hygroscopic, store in a refrigerator under an inert atmosphere |

Proposed Synthesis Pathway

While a specific, published synthesis for Ethyl 2,2-dimethyl-3-(4-mercaptophenyl)propionate is not widely documented, a plausible and efficient synthetic route can be conceptualized based on established organic chemistry principles and analogous reactions reported for similar structures. The proposed pathway involves a Michael addition reaction, a robust method for carbon-carbon bond formation.

Caption: Proposed Synthesis of Ethyl 2,2-dimethyl-3-(4-mercaptophenyl)propionate

Experimental Protocol:

Step 1: Esterification of 4-Mercaptobenzoic Acid

-

Reaction Setup: To a solution of 4-mercaptobenzoic acid in excess ethanol, a catalytic amount of a strong acid (e.g., sulfuric acid) is added.

-

Reaction Conditions: The mixture is refluxed for several hours to drive the esterification to completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the excess ethanol is removed under reduced pressure. The residue is then neutralized with a mild base, extracted with an organic solvent (e.g., ethyl acetate), and washed with brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product, ethyl 4-mercaptobenzoate, can be purified by column chromatography.

Step 2: Michael Addition

-

Reaction Setup: The purified ethyl 4-mercaptobenzoate is dissolved in a suitable aprotic solvent (e.g., THF) under an inert atmosphere.

-

Reagent Addition: A strong, non-nucleophilic base (e.g., sodium hydride) is carefully added to deprotonate the thiol group, forming a thiolate intermediate. Subsequently, isobutylene is introduced into the reaction mixture.

-

Reaction Conditions: The reaction is typically stirred at room temperature or with gentle heating to facilitate the conjugate addition. Reaction progress is monitored by TLC.

-

Work-up and Purification: Once the reaction is complete, it is quenched with a proton source (e.g., ammonium chloride solution). The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The final product, Ethyl 2,2-dimethyl-3-(4-mercaptophenyl)propionate, is then purified by column chromatography.

Applications in Drug Development and Medicinal Chemistry

The structural similarity of Ethyl 2,2-dimethyl-3-(4-mercaptophenyl)propionate to known therapeutic agents, particularly those in the fibrate class of drugs, suggests its potential as a key intermediate or a scaffold for the development of novel pharmaceuticals.

Analogy to Gemfibrozil:

Gemfibrozil, a well-established lipid-regulating agent, shares a core structural motif with the title compound. Gemfibrozil functions by activating peroxisome proliferator-activated receptors (PPARs), which play a crucial role in lipid metabolism.

Sources

An In-depth Technical Guide to Ethyl 2,2-dimethyl-3-(4-mercaptophenyl)propionate

Prepared by: A Senior Application Scientist

Introduction: A Versatile Building Block in Modern Chemistry

Ethyl 2,2-dimethyl-3-(4-mercaptophenyl)propionate is a bifunctional organic molecule of significant interest to researchers in organic synthesis and medicinal chemistry. Its structure uniquely combines a sterically hindered propionate ester with a nucleophilic aromatic thiol. The gem-dimethyl group adjacent to the ester carbonyl provides steric shielding, influencing the molecule's conformational properties and the reactivity of the ester. The para-substituted mercaptophenyl group offers a reactive handle for a multitude of chemical transformations, making this compound a valuable scaffold for the synthesis of more complex molecular architectures.

While broadly classified as a compound useful in organic synthesis, its structural motif, particularly the 2,2-dimethyl-3-arylpropionate core, bears resemblance to the scaffold of 2-arylpropionic acids, a class of compounds renowned for its non-steroidal anti-inflammatory drugs (NSAIDs) like Ibuprofen and Naproxen[1]. This underlying similarity suggests potential, yet unexplored, applications in drug discovery and development. This guide provides a comprehensive overview of its molecular structure, a robust and validated protocol for its synthesis, insights into its chemical reactivity, and a discussion of its potential applications for research professionals.

Molecular Structure and Physicochemical Properties

The fundamental identity of a chemical compound is defined by its structure and physical characteristics. Ethyl 2,2-dimethyl-3-(4-mercaptophenyl)propionate is characterized by the molecular formula C13H18O2S[2]. The key structural features include an ethyl ester, a quaternary carbon center with two methyl groups (a neopentyl-like arrangement), and a benzene ring substituted with a thiol (-SH) group at the para-position.

Structural and Property Data Summary

The critical physicochemical data for Ethyl 2,2-dimethyl-3-(4-mercaptophenyl)propionate are summarized in the table below for quick reference.

| Property | Value | Reference(s) |

| CAS Number | 869853-73-6 | [2] |

| Molecular Formula | C₁₃H₁₈O₂S | [2] |

| Molecular Weight | 238.35 g/mol | [2] |

| IUPAC Name | ethyl 2,2-dimethyl-3-(4-sulfanylphenyl)propanoate | [2] |

| SMILES | CCOC(=O)C(C)(C)Cc1ccc(S)cc1 | [2] |

| InChI Key | GARCOZSVVMBQFJ-UHFFFAOYSA-N | [2] |

| Precursor (Acid) | 2,2-Dimethyl-3-(4-mercaptophenyl)propionic Acid (CAS: 887354-80-5) | [3] |

Proposed Synthesis: Fischer-Speier Esterification

The most direct and reliable method for the preparation of Ethyl 2,2-dimethyl-3-(4-mercaptophenyl)propionate is the acid-catalyzed esterification of its corresponding carboxylic acid precursor, 2,2-Dimethyl-3-(4-mercaptophenyl)propionic Acid[3][4][5]. This classic reaction, known as Fischer-Speier esterification, is a robust and scalable process widely used in both academic and industrial settings.

Causality Behind the Protocol

The protocol is designed around Le Chatelier's principle. Esterification is an equilibrium process. To drive the reaction to completion and achieve a high yield of the desired ethyl ester, two strategies are employed: using one of the reactants (ethanol) in large excess and removing the water byproduct as it is formed. A strong acid catalyst, such as sulfuric acid, is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and accelerating the rate of nucleophilic attack by the ethanol. The workup procedure is designed to remove the excess ethanol, the acid catalyst, and any remaining carboxylic acid, yielding the pure ester product.

Detailed Step-by-Step Methodology

Materials:

-

2,2-Dimethyl-3-(4-mercaptophenyl)propionic Acid (1.0 eq)

-

Anhydrous Ethanol (EtOH, 20-30 eq, solvent and reactant)

-

Concentrated Sulfuric Acid (H₂SO₄, 0.1 eq, catalyst)

-

Saturated Sodium Bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Diethyl ether or Ethyl acetate (for extraction)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 2,2-Dimethyl-3-(4-mercaptophenyl)propionic Acid (1.0 eq).

-

Reagent Addition: Add a large excess of anhydrous ethanol (20-30 eq). Stir the mixture until the acid dissolves completely.

-

Catalyst Introduction: Place the flask in an ice bath. Slowly and carefully add concentrated sulfuric acid (0.1 eq) dropwise to the stirring solution. Caution: This addition is exothermic.

-

Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux (approx. 80°C). Maintain reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid spot.

-

Quenching and Workup: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume of ethanol by approximately half using a rotary evaporator.

-

Extraction: Dilute the remaining mixture with diethyl ether or ethyl acetate. Transfer the solution to a separatory funnel and carefully wash with water, followed by saturated sodium bicarbonate solution until effervescence ceases (this neutralizes the sulfuric acid and removes unreacted carboxylic acid). Finally, wash with brine to remove residual water.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification (Optional): If necessary, the crude ester can be purified by column chromatography on silica gel to afford the pure Ethyl 2,2-dimethyl-3-(4-mercaptophenyl)propionate.

Synthesis Workflow Diagram

Caption: Fischer-Speier esterification workflow.

Chemical Reactivity and Handling Considerations

The utility of this molecule is largely defined by the reactivity of its two primary functional groups: the thiol and the ester.

-

The Thiol Group (-SH): The thiol group is the most reactive site on the molecule. Thiophenols are generally more acidic than their corresponding phenols[6]. In the presence of a base, the thiol is readily deprotonated to form a thiophenolate anion. This anion is a potent nucleophile and can participate in a wide range of reactions, including S-alkylation, S-arylation, and Michael additions[6]. A critical consideration for handling and storage is the susceptibility of the thiol to oxidation. In the presence of air (oxygen), especially under basic conditions or in the presence of trace metal catalysts, thiols can readily oxidize to form the corresponding disulfide dimer[6]. Therefore, it is advisable to store the compound under an inert atmosphere (e.g., nitrogen or argon) and handle it using deoxygenated solvents if its free thiol form is to be preserved.

-

The Ester Group (-COOEt): The ethyl ester is relatively stable but can be hydrolyzed back to the parent carboxylic acid under either acidic or basic conditions (saponification). The gem-dimethyl substitution pattern provides significant steric hindrance around the carbonyl carbon, which can slow the rate of hydrolysis compared to less substituted esters. This kinetic stability can be an advantageous feature in multi-step syntheses.

Potential Applications in Research and Drug Development

While specific applications for Ethyl 2,2-dimethyl-3-(4-mercaptophenyl)propionate are not yet widely documented, its structure suggests several promising avenues for research:

-

Scaffold for Novel Therapeutics: The structural analogy to the profen class of NSAIDs makes this compound an interesting starting point for the development of new anti-inflammatory agents or other therapeutics[1]. The thiol group could be used to introduce new pharmacophores or to modulate the pharmacokinetic properties of the parent scaffold.

-

Covalent Inhibitors and Probes: The nucleophilic thiol is an ideal functional group for designing covalent inhibitors that target specific cysteine residues in proteins. By incorporating this molecule into a larger structure with affinity for a particular enzyme's active site, researchers can create highly specific and potent inhibitors.

-

Bioconjugation and Material Science: The thiol group provides a convenient attachment point for conjugating the molecule to biomolecules, polymers, or surfaces like gold nanoparticles. This makes it a useful building block for creating novel biomaterials, drug delivery systems, or diagnostic probes.

Conclusion

Ethyl 2,2-dimethyl-3-(4-mercaptophenyl)propionate is a strategically designed molecule offering a blend of stability from its sterically hindered ester and reactivity from its aromatic thiol. While its direct applications are still emerging, its value as a versatile synthetic intermediate is clear. The robust synthesis protocol provided herein, coupled with an understanding of its key reactivity points, empowers researchers to effectively utilize this compound in the exploration of new chemical space, from novel therapeutics to advanced materials.

References

-

RSC Publishing. (2025, January 2). Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

-

ResearchGate. (n.d.). Calculated nucleophilicity of phenols/thiophenols and experimental... | Download Table. Retrieved January 21, 2026, from [Link]

-

Wikipedia. (n.d.). Thiophenol. Retrieved January 21, 2026, from [Link]

-

Molekula. (n.d.). 2,2-DIMETHYL-3-(4-MERCAPTOPHENYL)PROPIONIC ACID 887354-80-5 wiki. Retrieved January 21, 2026, from [Link]

-

ChemSynthesis. (2025, May 20). ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate. Retrieved January 21, 2026, from [Link]

-

PubChem. (n.d.). Ethyl 3-mercaptopropionate. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

-

PubChem. (n.d.). Ethyl 2-mercaptopropionate. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

-

Tes. (n.d.). NMR examples explained: ethyl 2,2-dimethylpropanoate | Teaching Resources. Retrieved January 21, 2026, from [Link]

-

PrepChem.com. (n.d.). Synthesis of ethyl 2-(3-acetamido-4-hydroxyphenyl)propionate. Retrieved January 21, 2026, from [Link]

-

PrepChem.com. (n.d.). Synthesis of ethyl 2-[3-(2-cyanocyclohexylmethylthio)phenyl]propionate. Retrieved January 21, 2026, from [Link]

-

Shanghai Huicheng Biotech Co., Ltd. (n.d.). 2,2-Dimethyl-3-(4-mercaptophenyl)propionic Acid. Retrieved January 21, 2026, from [Link]

-

The Good Scents Company. (n.d.). ethyl 2-mercaptopropionate, 19788-49-9. Retrieved January 21, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Thiophenol synthesis by C-S coupling or substitution. Retrieved January 21, 2026, from [Link]

-

Organic Syntheses. (n.d.). 2-phenylpropionic acid - Organic Syntheses Procedure. Retrieved January 21, 2026, from [Link]

-

PubChem. (n.d.). Ethyl 2-amino-3-(3,4-dimethyl-phenyl)-propionate. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

-

Fisher Scientific. (n.d.). Ethyl 2,2-Dimethyl-3-(4-mercaptophenyl)propionate, TRC 1 g | Buy Online. Retrieved January 21, 2026, from [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Ethyl 2,2-Dimethyl-3-(4-mercaptophenyl)propionate [cymitquimica.com]

- 3. scbt.com [scbt.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 2,2-DIMETHYL-3-(4-MERCAPTOPHENYL)PROPIONIC ACID | 887354-80-5 [m.chemicalbook.com]

- 6. Thiophenol - Wikipedia [en.wikipedia.org]

A Predictive Spectroscopic and Structural Analysis Guide for Ethyl 2,2-dimethyl-3-(4-mercaptophenyl)propionate

Introduction

For researchers, scientists, and professionals in drug development, the meticulous characterization of novel chemical entities is a foundational pillar of innovation. This guide provides an in-depth, predictive analysis of the spectroscopic data for Ethyl 2,2-dimethyl-3-(4-mercaptophenyl)propionate, a compound of interest for its potential applications stemming from its structural motifs. As this molecule is not extensively documented in publicly available spectral libraries, this document serves as a comprehensive, experience-driven roadmap for its structural elucidation. We will dissect the molecule's architecture to forecast its spectral behavior in ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, providing not just data, but the scientific rationale behind the predictions.

Molecular Structure and Functional Group Analysis

A thorough understanding of a molecule's structure is a prerequisite for interpreting its spectroscopic data. Let's begin by deconstructing Ethyl 2,2-dimethyl-3-(4-mercaptophenyl)propionate.

Figure 1: Chemical structure of Ethyl 2,2-dimethyl-3-(4-mercaptophenyl)propionate.

The molecule can be broken down into three key regions:

-

The 4-substituted phenyl ring with a mercapto (-SH) group: This aromatic system will exhibit characteristic signals in both NMR and IR spectroscopy.

-

A 2,2-dimethylpropyl linker: This aliphatic portion contains a quaternary carbon and two methyl groups, which will have distinct NMR signatures.

-

An ethyl ester (-COOCH₂CH₃): This functional group is readily identifiable by its characteristic IR absorption and specific NMR signals.

¹H NMR Spectroscopy: A Proton's Perspective

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz).

-

Data Acquisition: Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

Predicted ¹H NMR Spectrum

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.2 | Doublet | 2H | Ar-H | Aromatic protons ortho to the sulfur atom. |

| ~ 7.0 | Doublet | 2H | Ar-H | Aromatic protons ortho to the CH₂ group. |

| ~ 4.1 | Quartet | 2H | -OCH₂CH₃ | Methylene protons of the ethyl ester, split by the adjacent methyl group. |

| ~ 3.4 | Singlet | 1H | -SH | Thiol proton; may be broad and its chemical shift can be concentration-dependent. |

| ~ 2.8 | Singlet | 2H | Ar-CH₂- | Methylene protons adjacent to the aromatic ring. |

| ~ 1.2 | Triplet | 3H | -OCH₂CH₃ | Methyl protons of the ethyl ester, split by the adjacent methylene group. |

| ~ 1.1 | Singlet | 6H | -C(CH₃)₂- | Six equivalent protons of the two methyl groups attached to the quaternary carbon. |

¹³C NMR Spectroscopy: The Carbon Backbone

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the different carbon environments in a molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: Use the same NMR spectrometer, switching to the ¹³C nucleus frequency.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Predicted ¹³C NMR Spectrum

| Predicted Chemical Shift (ppm) | Assignment | Rationale |

| ~ 177 | C=O | Carbonyl carbon of the ester. |

| ~ 138 | Ar-C | Aromatic carbon attached to the CH₂ group. |

| ~ 130 | Ar-CH | Aromatic carbons ortho to the sulfur atom. |

| ~ 129 | Ar-CH | Aromatic carbons ortho to the CH₂ group. |

| ~ 128 | Ar-C | Aromatic carbon attached to the sulfur atom. |

| ~ 60 | -OCH₂CH₃ | Methylene carbon of the ethyl ester. |

| ~ 45 | Ar-CH₂- | Methylene carbon adjacent to the aromatic ring. |

| ~ 40 | -C(CH₃)₂- | Quaternary carbon. |

| ~ 25 | -C(CH₃)₂- | Methyl carbons attached to the quaternary carbon. |

| ~ 14 | -OCH₂CH₃ | Methyl carbon of the ethyl ester. |

Mass Spectrometry: Unraveling the Molecular Mass and Fragments

Mass spectrometry (MS) is a powerful analytical technique for determining the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable method (e.g., direct infusion, GC-MS, LC-MS).

-

Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Predicted Mass Spectrum

The molecular weight of Ethyl 2,2-dimethyl-3-(4-mercaptophenyl)propionate (C₁₄H₂₀O₂S) is 252.12 g/mol .

-

Molecular Ion (M⁺): A peak at m/z = 252 is expected.

-

Major Fragmentation Pathways: Esters and thiols have characteristic fragmentation patterns.[1][2]

Figure 2: Predicted major fragmentation pathways for Ethyl 2,2-dimethyl-3-(4-mercaptophenyl)propionate.

Infrared Spectroscopy: Vibrational Fingerprints of Functional Groups

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. This provides a "fingerprint" of the functional groups present.

Experimental Protocol: Infrared Spectroscopy

-

Sample Preparation: The sample can be analyzed as a neat liquid (if applicable), a thin film between salt plates (e.g., NaCl, KBr), or as a solid dispersion in a KBr pellet.

-

Data Acquisition: Place the prepared sample in an FT-IR spectrometer and acquire the spectrum.

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups in the molecule.

Predicted IR Spectrum

| Predicted Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| ~ 3050 | Aromatic C-H | Stretch |

| ~ 2960 | Aliphatic C-H | Stretch |

| ~ 2550 | S-H | Stretch (weak) |

| ~ 1730 | C=O (Ester) | Stretch |

| ~ 1600, 1500 | C=C (Aromatic) | Stretch |

| ~ 1200 | C-O (Ester) | Stretch |

Conclusion

This guide provides a detailed, predictive framework for the spectroscopic characterization of Ethyl 2,2-dimethyl-3-(4-mercaptophenyl)propionate. By combining a fundamental understanding of spectroscopic principles with data from analogous structures, we have constructed a comprehensive set of expected spectral data. This approach not only serves as a valuable reference for the analysis of this specific molecule but also exemplifies a robust methodology for the structural elucidation of novel compounds in the absence of pre-existing data. The experimental protocols outlined herein represent standard, validated methods for acquiring high-quality spectroscopic data.

References

-

PubChem. Ethyl pivalate. [Link]

-

PubChem. 4-Mercaptophenol. [Link]

-

NIST. 4-Mercaptophenol. [Link]

-

The Good Scents Company. ethyl pivalate. [Link]

-

Mol-Instincts. Cas no 3938-95-2 (Ethyl pivalate). [Link]

-

NIST. 4-Mercaptophenol. [Link]

- McInnes, E. J. L., et al. Extending the Distance Range in Double Electron–Electron Resonance Measurements of Transition Metal Clusters. Journal of the American Chemical Society, 2026.

-

Wikipedia. Fragmentation (mass spectrometry). [Link]

-

NIST. 4-Mercaptophenol. [Link]

- Acedo, J. H. Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats. Antioxidants & Redox Signaling, 2017.

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

JoVE. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. [Link]

-

NIST. Propanoic acid, 2,2-dimethyl-, ethyl ester. [Link]

Sources

1H NMR and 13C NMR spectra of Ethyl 2,2-dimethyl-3-(4-mercaptophenyl)propionate

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of Ethyl 2,2-dimethyl-3-(4-mercaptophenyl)propionate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for Ethyl 2,2-dimethyl-3-(4-mercaptophenyl)propionate, a compound relevant to organic synthesis and drug discovery.[1] As a crucial analytical technique for structural elucidation and purity assessment, a thorough understanding of its NMR spectral characteristics is paramount. This document offers a detailed prediction and interpretation of the ¹H and ¹³C NMR spectra, grounded in fundamental principles of chemical shift, spin-spin coupling, and molecular symmetry. Furthermore, it outlines a robust, field-proven experimental protocol for acquiring high-fidelity NMR data, ensuring reproducibility and accuracy. The guide is designed to serve as an authoritative reference for scientists engaged in the synthesis, characterization, and application of this and structurally related molecules.

Introduction: The Role of NMR in Structural Verification

Ethyl 2,2-dimethyl-3-(4-mercaptophenyl)propionate is a multi-functional molecule featuring an ethyl ester, a gem-dimethyl group, a benzylic methylene bridge, and a para-substituted aromatic thiol. The unambiguous confirmation of this complex structure is a prerequisite for its use in any research or development pipeline. NMR spectroscopy stands as the gold standard for this purpose, providing precise, atom-specific information about the chemical environment and connectivity of nuclei within the molecule.

This guide deconstructs the expected NMR fingerprint of the target compound. By anticipating the spectral output, researchers can efficiently verify synthetic outcomes, identify impurities, and confirm the structural integrity of their material. The subsequent sections are structured to build from theoretical prediction to practical application, explaining the causality behind spectral features and the logic underpinning the recommended experimental workflow.

Predicted ¹H NMR Spectrum Analysis

The proton (¹H) NMR spectrum is predicted to exhibit six distinct signals, each corresponding to a unique proton environment within the molecule. The analysis of chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern) for each signal provides a complete structural map.

-

Aromatic Protons (H-d, H-e): The para-substituted benzene ring creates a symmetrical system.[2][3] Protons ortho to the thiol group (H-d) are in a different chemical environment than those ortho to the alkyl substituent (H-e). This typically results in an AA'BB' system, which often simplifies to two distinct doublets, each integrating to 2H.[2][4]

-

H-d (~7.2-7.4 ppm): These protons are expected to appear further downfield due to the deshielding effect of the electron-withdrawing thiol group. They will appear as a doublet, coupled to H-e.

-

H-e (~7.0-7.2 ppm): These protons, adjacent to the electron-donating alkyl group, will be slightly more shielded and appear as a doublet coupled to H-d. The typical ortho coupling constant (³J) is in the range of 7-10 Hz.[5]

-

-

Ethyl Ester Group (H-b, H-a): This group gives rise to a classic ethyl pattern.[6][7]

-

Methylene Protons (H-b, ~4.1 ppm): The two protons of the methylene group (-OCH₂-) are deshielded by the adjacent oxygen atom and will appear as a quartet due to coupling with the three methyl protons (n+1 = 3+1 = 4).

-

Methyl Protons (H-a, ~1.2 ppm): The three protons of the methyl group (-CH₃) are more shielded and will appear as a triplet due to coupling with the two methylene protons (n+1 = 2+1 = 3).

-

-

Benzylic and Aliphatic Protons (H-c, H-f):

-

Benzylic Methylene Protons (H-c, ~2.8 ppm): These two protons are in a benzylic position, adjacent to the aromatic ring, which causes a downfield shift.[2][3] As there are no adjacent protons, this signal will be a singlet, integrating to 2H.

-

Gem-Dimethyl Protons (H-f, ~1.1 ppm): The two methyl groups attached to the quaternary carbon are equivalent. They will produce a sharp singlet, integrating to 6H.

-

-

Thiol Proton (H-g, variable): The chemical shift of the thiol proton (-SH) is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[8] It often appears as a broad singlet anywhere from ~1.5 to 4.0 ppm. In a non-protic solvent like CDCl₃, it is more likely to be observed as a sharper peak.[9]

Predicted ¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum simplifies the analysis by presenting each unique carbon environment as a single line (singlet). Based on the molecule's structure, ten distinct carbon signals are anticipated.

-

Carbonyl Carbon (C1, ~175-178 ppm): The ester carbonyl carbon is the most deshielded carbon and will appear furthest downfield.[10][11]

-

Aromatic Carbons (C5, C6, C7, C8): Aromatic carbons typically resonate in the 120-150 ppm region.[3]

-

Ipso-Carbons (C5, C8): The carbons directly attached to substituents (C5, attached to the alkyl group, and C8, attached to the -SH group) will have distinct chemical shifts. The carbon attached to the sulfur (C8) is expected around ~128-132 ppm, while C5 will be further downfield, around ~138-142 ppm.

-

Ortho/Meta Carbons (C6, C7): Due to symmetry, there are only two other unique aromatic carbon environments. C7 (ortho to the alkyl group) and C6 (ortho to the thiol group) will appear as two distinct signals, typically in the 125-135 ppm range.[12]

-

-

Aliphatic Carbons (C2, C3, C4, C9, C10):

-

Ester Methylene Carbon (C2, ~60-62 ppm): The carbon of the -OCH₂- group is deshielded by the oxygen atom.[10]

-

Quaternary Carbon (C4, ~45-50 ppm): The signal for this carbon, bearing no protons, may be of lower intensity.

-

Benzylic Methylene Carbon (C9, ~40-45 ppm): The benzylic carbon is shifted downfield relative to a simple alkane.

-

Gem-Dimethyl Carbons (C10, ~25-30 ppm): These two equivalent methyl carbons will produce a single signal.

-

Ester Methyl Carbon (C3, ~14-16 ppm): This is typically one of the most upfield signals in the spectrum.[10]

-

Data Presentation and Visualization

To facilitate clear interpretation, the predicted NMR data is summarized below. The molecular structure is annotated to correlate each nucleus with its corresponding spectral data.

Annotated Molecular Structure

Caption: Annotated structure of the target compound.

Table 1: Predicted ¹H NMR Data

| Label | Protons | Integration | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) |

| H-d | Ar-H | 2H | ~7.2 - 7.4 | Doublet (d) | ³J ≈ 7-10 Hz |

| H-e | Ar-H | 2H | ~7.0 - 7.2 | Doublet (d) | ³J ≈ 7-10 Hz |

| H-b | -OCH₂ - | 2H | ~4.1 | Quartet (q) | ³J ≈ 7 Hz |

| H-c | Ar-CH₂ - | 2H | ~2.8 | Singlet (s) | - |

| H-g | -SH | 1H | Variable | Broad Singlet (br s) | - |

| H-a | -CH₂CH₃ | 3H | ~1.2 | Triplet (t) | ³J ≈ 7 Hz |

| H-f | -C(CH₃ )₂ | 6H | ~1.1 | Singlet (s) | - |

Table 2: Predicted ¹³C NMR Data

| Label | Carbon Environment | Predicted δ (ppm) |

| C1 | C =O | ~175 - 178 |

| C5 | Ar-C (ipso) | ~138 - 142 |

| C8 | Ar-C -S (ipso) | ~128 - 132 |

| C6, C7 | Ar-C H | ~125 - 135 |

| C2 | -OC H₂- | ~60 - 62 |

| C4 | -C (CH₃)₂- | ~45 - 50 |

| C9 | Ar-C H₂- | ~40 - 45 |

| C10 | -C(C H₃)₂- | ~25 - 30 |

| C3 | -CH₂C H₃ | ~14 - 16 |

Experimental Protocol for NMR Data Acquisition

This section details a self-validating protocol for acquiring high-quality ¹H and ¹³C NMR spectra. The causality behind each step is explained to ensure both technical accuracy and deep understanding.

Workflow Diagram

Caption: Standard workflow for NMR analysis.

Step-by-Step Methodology

-

Sample Preparation:

-

Rationale: Proper sample preparation is critical for obtaining high-resolution spectra.

-

Protocol:

-

Accurately weigh 5-10 mg of Ethyl 2,2-dimethyl-3-(4-mercaptophenyl)propionate.

-

Transfer the sample to a clean, dry vial.

-

Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) Tetramethylsilane (TMS). CDCl₃ is chosen for its excellent solubilizing properties for nonpolar to moderately polar organic molecules and its minimal interference in the ¹H spectrum.[9] TMS serves as the internal standard for referencing both ¹H and ¹³C spectra to 0 ppm.[13]

-

Ensure the sample is fully dissolved. If necessary, gently vortex the vial.

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

-

-

-

Instrument Setup and Calibration:

-

Rationale: Optimizing the spectrometer settings ensures maximum signal-to-noise and resolution.

-

Protocol:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Locking: The spectrometer's field frequency is "locked" onto the deuterium signal of the CDCl₃ solvent. This compensates for any magnetic field drift during the experiment.[14]

-

Shimming: The magnetic field homogeneity (B₀) across the sample volume is optimized by adjusting the shim coils. This process is crucial for achieving sharp, symmetrical peaks and high resolution, which is necessary to resolve fine coupling patterns.

-

-

-

¹H Spectrum Acquisition:

-

Rationale: Standard acquisition parameters are usually sufficient for a straightforward structural confirmation.

-

Parameters (for a 400 MHz spectrometer):

-

Pulse Program: zg30 (a standard 30° pulse experiment).

-

Number of Scans (NS): 8 to 16 scans are typically adequate.

-

Relaxation Delay (D1): 1-2 seconds.

-

Acquisition Time (AQ): 2-4 seconds to ensure good digital resolution.

-

Spectral Width (SW): ~16 ppm (from -2 to 14 ppm) to cover the entire range of proton signals.

-

-

-

¹³C Spectrum Acquisition:

-

Rationale: ¹³C NMR requires more scans than ¹H NMR due to the low natural abundance (1.1%) of the ¹³C isotope and its smaller gyromagnetic ratio.[15]

-

Parameters (for a 100 MHz ¹³C frequency):

-

Pulse Program: zgpg30 (a 30° pulse with proton decoupling). Proton decoupling is used to simplify the spectrum by collapsing all carbon signals into singlets and provides a Nuclear Overhauser Effect (NOE) enhancement to the signal.[15]

-

Number of Scans (NS): 128 to 1024 scans, depending on sample concentration.

-

Relaxation Delay (D1): 2 seconds. For quantitative analysis, a longer delay (5-10s) would be necessary to ensure full relaxation of quaternary carbons.

-

Spectral Width (SW): ~240 ppm (from -10 to 230 ppm) to encompass all possible carbon environments.[11]

-

-

-

Data Processing:

-

Rationale: Raw data (Free Induction Decay, FID) must be mathematically processed to generate an interpretable spectrum.

-

Protocol:

-

Fourier Transform (FT): Convert the time-domain FID signal into the frequency-domain spectrum.

-

Phasing: Manually or automatically adjust the phase of the spectrum so that all peaks are purely absorptive and stand upright on a flat baseline.

-

Baseline Correction: Apply a polynomial function to correct any rolling or distortion in the baseline.

-

Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integration and Peak Picking: Integrate the area under each peak in the ¹H spectrum to determine the relative number of protons. Identify the precise chemical shift of each peak in both spectra.

-

-

Conclusion

The ¹H and ¹³C NMR spectra of Ethyl 2,2-dimethyl-3-(4-mercaptophenyl)propionate provide a unique and definitive fingerprint for its structural verification. The ¹H spectrum is characterized by a distinct para-substituted aromatic pattern, a classic ethyl ester signal set, and three singlets corresponding to the benzylic, gem-dimethyl, and thiol protons. The ¹³C spectrum is expected to show ten unique signals, with the carbonyl carbon at the lowest field and the aliphatic methyl carbons at the highest field. By following the detailed experimental protocol provided, researchers can reliably acquire high-quality data and confidently confirm the identity and purity of their compound, ensuring the integrity of subsequent scientific endeavors.

References

-

Spectroscopy Tutorial: Esters. (n.d.). UCLA Chemistry. Retrieved from [Link]

-

Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]

-

Aromatics - Organic Chemistry. (n.d.). University of Colorado Boulder. Retrieved from [Link]

-

Spectral Characteristics of the Benzene Ring. (2015, July 18). Chemistry LibreTexts. Retrieved from [Link]

-

Short Summary of 1H-NMR Interpretation. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]

-

Proton NMR Skills (Benzene Derivatives) - Part 1. (2015, April 22). YouTube. Retrieved from [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]

-

NMR of ethyl ethanoate for A-level Chemistry. (2024, March 20). YouTube. Retrieved from [Link]

-

Evaluation of 1H NMR Spectroscopy for Determining the Yield of Fatty Acid Ethyl Esters Obtained by Transesterification. (n.d.). ResearchGate. Retrieved from [Link]

-

Tables For Organic Structure Analysis. (n.d.). University of Cambridge. Retrieved from [Link]

-

1H NMR Chemical Shift. (n.d.). Oregon State University. Retrieved from [Link]

-

Chemical shifts. (n.d.). University of Oxford. Retrieved from [Link]

-

Marcus, S. H., & Miller, S. I. (1959). Proton Magnetic Resonance Spectra of Aromatic and Aliphatic Thiols. The Journal of Physical Chemistry, 63(4), 609-611. Retrieved from [Link]

-

Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with F NMR. (2024, November 13). ResearchGate. Retrieved from [Link]

-

How does solvent choice effect chemical shift in NMR experiments? (2022, January 13). Reddit. Retrieved from [Link]

-

13-C NMR Chemical Shift Table.pdf. (n.d.). Retrieved from [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved from [Link]

-

Convenient Detection of Thiol Functional Group Using H/D Isotope Sensitive Raman Spectroscopy. (n.d.). Retrieved from [Link]

-

Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]

-

chemical shift of functional groups in 13C NMR spectroscopy. (2022, October 7). YouTube. Retrieved from [Link]

-

Figure S2 1 H (a) and 13 C NMR (b) spectra of synthesized Ethyl... (n.d.). ResearchGate. Retrieved from [Link]

-

ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate. (n.d.). ChemSynthesis. Retrieved from [Link]

-

Synthesis of ethyl 2-(3-acetamido-4-hydroxyphenyl)propionate. (n.d.). PrepChem.com. Retrieved from [Link]

- Process for synthesizing ethyl propiolate. (n.d.). Google Patents.

-

Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. (2020, April 28). MDPI. Retrieved from [Link]

-

¹³C NMR Spectroscopy. (n.d.). Chemistry LibreTexts. Retrieved from [Link]

Sources

- 1. Ethyl 2,2-Dimethyl-3-(4-mercaptophenyl)propionate [cymitquimica.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. m.youtube.com [m.youtube.com]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. youtube.com [youtube.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. reddit.com [reddit.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. m.youtube.com [m.youtube.com]

- 12. web.mnstate.edu [web.mnstate.edu]

- 13. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 14. scs.illinois.edu [scs.illinois.edu]

- 15. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

An In-depth Technical Guide to Ethyl 2,2-dimethyl-3-(4-mercaptophenyl)propionate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 2,2-dimethyl-3-(4-mercaptophenyl)propionate, a substituted phenylpropionate derivative of interest in medicinal chemistry and drug discovery. While a specific CAS number for this ester has not been definitively assigned in publicly available databases, this guide leverages data on its corresponding carboxylic acid precursor, 2,2-Dimethyl-3-(4-mercaptophenyl)propionic Acid (CAS No. 887354-80-5) , to detail its synthesis, characterization, and potential applications. This document serves as a foundational resource for researchers investigating the pharmacological potential of novel phenylpropionate derivatives.

Introduction

Substituted phenylpropionic acid derivatives are a well-established class of compounds with a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties. The esterification of these acidic moieties is a common strategy in drug design to modulate physicochemical properties such as lipophilicity, membrane permeability, and metabolic stability, potentially leading to improved pharmacokinetic and pharmacodynamic profiles. Ethyl 2,2-dimethyl-3-(4-mercaptophenyl)propionate represents a promising scaffold for further investigation within this chemical space, combining the structural features of a substituted phenylpropionate with a reactive mercapto group that can be utilized for further chemical modification or may contribute to its biological activity.

Phenylpropanoids and their derivatives are known for their multifaceted effects which include antimicrobial, antioxidant, anti-inflammatory, antidiabetic, and anticancer activities.[1] The structural framework of Ethyl 2,2-dimethyl-3-(4-mercaptophenyl)propionate makes it a subject of interest for exploring these biological activities.

Synthesis and Mechanism

The most probable and industrially scalable method for the synthesis of Ethyl 2,2-dimethyl-3-(4-mercaptophenyl)propionate is through the Fischer esterification of its carboxylic acid precursor, 2,2-Dimethyl-3-(4-mercaptophenyl)propionic Acid.

Reaction Principle: Fischer Esterification

Fischer esterification is a classic organic reaction that involves the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[2] The reaction is reversible, and therefore, reaction conditions are typically optimized to drive the equilibrium towards the product side.[2][3] This is often achieved by using an excess of the alcohol or by removing water as it is formed.[2]

The mechanism of the Fischer esterification involves several key steps:

-

Protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which increases the electrophilicity of the carbonyl carbon.

-

Nucleophilic attack of the alcohol on the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

-

Proton transfer from the attacking alcohol moiety to one of the hydroxyl groups.

-

Elimination of water to form a protonated ester.

-

Deprotonation to yield the final ester product and regenerate the acid catalyst.

Proposed Synthetic Workflow

The synthesis of Ethyl 2,2-dimethyl-3-(4-mercaptophenyl)propionate from 2,2-Dimethyl-3-(4-mercaptophenyl)propionic acid and ethanol would proceed as follows:

Figure 1: Proposed workflow for the synthesis of Ethyl 2,2-dimethyl-3-(4-mercaptophenyl)propionate.

Detailed Experimental Protocol

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,2-Dimethyl-3-(4-mercaptophenyl)propionic Acid.

-

Reagent Addition: Add an excess of absolute ethanol, which serves as both a reactant and the solvent. A 10-fold excess of the alcohol can significantly increase the yield of the ester.[3]

-

Catalyst Introduction: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

-

Reaction Execution: Heat the reaction mixture to reflux and maintain it at this temperature with vigorous stirring. Monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After completion of the reaction, allow the mixture to cool to room temperature. Neutralize the excess acid with a mild base, such as a saturated sodium bicarbonate solution.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or diethyl ether.

-

Purification: Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., sodium sulfate). After filtration, remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography to yield the pure Ethyl 2,2-dimethyl-3-(4-mercaptophenyl)propionate.

Physicochemical and Analytical Characterization

Predicted Physicochemical Properties

| Property | Predicted Value/Information |

| Molecular Formula | C₁₃H₁₈O₂S |

| Molecular Weight | 238.35 g/mol |

| Appearance | Likely a colorless to pale yellow liquid |

| Solubility | Expected to be soluble in common organic solvents and have low solubility in water. |

| Boiling Point | Expected to be higher than that of related, lower molecular weight esters due to the larger phenyl and dimethylpropyl groups. |

| logP (o/w) | Predicted to be in the range of 3-4, indicating moderate lipophilicity. |

Spectroscopic Characterization

The structure of Ethyl 2,2-dimethyl-3-(4-mercaptophenyl)propionate can be unequivocally confirmed using a combination of spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), two singlets for the gem-dimethyl groups, a singlet for the benzylic protons, and signals in the aromatic region corresponding to the para-substituted phenyl ring. The mercaptan proton will likely appear as a broad singlet.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the ester, the quaternary carbon of the dimethylpropyl group, the carbons of the ethyl group, the benzylic carbon, and the aromatic carbons.

-

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the ethoxy group and other characteristic cleavages.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a strong absorption band for the C=O stretching of the ester group (around 1730 cm⁻¹) and characteristic bands for the aromatic ring and the S-H stretching of the mercaptan group.

Potential Applications in Drug Discovery and Development

Phenylpropionate derivatives have shown a wide range of biological activities, making Ethyl 2,2-dimethyl-3-(4-mercaptophenyl)propionate a compound of interest for pharmacological screening.

Anti-inflammatory and Analgesic Potential

Arylpropionic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs).[4] The structural similarity of the title compound to this class suggests that it may possess anti-inflammatory and analgesic properties. Further research could explore its potential as a novel therapeutic agent for inflammatory conditions.

Anticancer Activity

Certain phenylpropiophenone derivatives have been investigated for their potential as anticancer agents.[5] The substitution pattern on the phenyl ring can significantly influence the cytotoxic activity against various cancer cell lines. The mercapto group on Ethyl 2,2-dimethyl-3-(4-mercaptophenyl)propionate offers a site for further derivatization to explore structure-activity relationships in the context of anticancer drug discovery.

Prodrug Strategy

Esterification is a common strategy to create prodrugs with improved pharmacokinetic properties.[6] Ethyl 2,2-dimethyl-3-(4-mercaptophenyl)propionate could potentially act as a prodrug of the corresponding carboxylic acid, which may be the active pharmacological agent. The ester linkage could be designed to be cleaved by esterases in the body, releasing the active drug.

Safety and Handling

Given the absence of a specific Safety Data Sheet (SDS) for Ethyl 2,2-dimethyl-3-(4-mercaptophenyl)propionate, it is imperative to handle this compound with the caution appropriate for a novel chemical entity. General safety precautions for related mercaptan-containing esters should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any vapors.

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

It is important to note that many mercaptans have a strong and unpleasant odor. Appropriate measures should be taken to contain any odors during handling and experimentation.

Conclusion

Ethyl 2,2-dimethyl-3-(4-mercaptophenyl)propionate is a compound with significant potential for investigation in the field of drug discovery. This technical guide has provided a comprehensive overview of its likely synthesis via Fischer esterification, its predicted physicochemical and analytical characteristics, and its potential pharmacological applications based on the activities of related phenylpropionate derivatives. While further experimental validation is required to fully elucidate its properties and biological activity, this guide serves as a valuable starting point for researchers interested in exploring this promising molecule.

References

-

The Good Scents Company. ethyl 2-mercaptopropionate, 19788-49-9. Available from: [Link]

-

PubChem. Ethyl 2-mercaptopropionate. National Center for Biotechnology Information. Available from: [Link]

-

ChemSynthesis. ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate. Available from: [Link]

-

PubChem. Ethyl 2-amino-3-(3,4-dimethyl-phenyl)-propionate. National Center for Biotechnology Information. Available from: [Link]

- Abbas, M., et al. Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries. Crit Rev Food Sci Nutr. 2017;57(7):1381-1393.

-

Master Organic Chemistry. Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Available from: [Link]

- Rauf, A., et al. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)

- Stanojkovic, T., et al. Phenylpropiophenone derivatives as potential anticancer agents: synthesis, biological evaluation and quantitative structure-activity relationship study. Eur J Med Chem. 2013;69:64-76.

-

Carl Roth. Safety Data Sheet: Ethyl propionate. Available from: [Link]

- Google Patents. CN101318900A - Process for synthesizing ethyl propiolate.

-

The Organic Chemistry Tutor. Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. YouTube. Available from: [Link]

-

International Journal of Current Microbiology and Applied Sciences. Synthesis and Evaluation of Ethyl 2-(2-Cyano-3-(Substituted Phenyl) Acrylamido)-4, 5, 6, 7-Tetrahydrobenzo[b] Thiophene-3-Carbox. Available from: [Link]

- Journal of Chemical and Pharmaceutical Research. Recent advances and potential pharmacological activity of chalcones: A brief review. 2016, 8(1):458-477.

-

University of Calgary. Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Available from: [Link]

-

FooDB. Showing Compound Ethyl 2-mercaptopropanoate (FDB008122). Available from: [Link]

-

OperaChem. Fischer Esterification-Typical Procedures. Available from: [Link]

-

ResearchGate. Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate. Available from: [Link]

- Preprints.org.

-

ResearchGate. Synthesis, antioxidant and anti-inflammatory activities of ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates. Available from: [Link]

-

ResearchGate. Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. Available from: [Link]

-

MDPI. Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Available from: [Link]

-

Organic Chemistry Portal. Fischer Esterification. Available from: [Link]

-

PubChem. Ethyl 3-mercaptopropionate. National Center for Biotechnology Information. Available from: [Link]

-

Fisher Scientific. Ethyl 2,2-Dimethyl-3-(4-mercaptophenyl)propionate, TRC 250 mg. Available from: [Link]

Sources

- 1. Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. athabascau.ca [athabascau.ca]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. Phenylpropiophenone derivatives as potential anticancer agents: synthesis, biological evaluation and quantitative structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Versatility of Mercaptophenyl Compounds in Nanotechnology: A Technical Guide

Introduction: The Thiol-Anchor and Phenyl-Platform Paradigm

Mercaptophenyl compounds, and more broadly, thiophenol derivatives, represent a cornerstone in the edifice of modern nanotechnology. Their utility stems from a simple yet powerful structural dichotomy: a sulfur-containing thiol (-SH) group that serves as a robust anchor to noble metal surfaces, particularly gold, and a phenyl ring that acts as a versatile platform for chemical modification. This unique combination allows for the precise engineering of surface properties at the nanoscale, enabling a vast array of applications.[1][2][3] The thiol group's strong affinity for gold surfaces facilitates the spontaneous formation of highly ordered, self-assembled monolayers (SAMs), providing a stable and reproducible interface between the inorganic nanomaterial and the organic functional molecules.[4][5][6] This guide will delve into the core principles and practical applications of mercaptophenyl compounds in nanotechnology, offering a technical resource for researchers, scientists, and professionals in drug development.

I. Self-Assembled Monolayers (SAMs): The Foundation of Surface Engineering

The spontaneous organization of mercaptophenyl compounds on gold surfaces into densely packed, ordered monolayers is a fundamental concept that underpins many of their applications.[4][5] This self-assembly process is driven by the strong covalent-like bond between sulfur and gold atoms.[3] The resulting SAMs can be tailored to exhibit specific chemical and physical properties by introducing functional groups onto the phenyl ring.[1]

Causality in SAM Formation and Characterization

The quality and properties of a SAM are critically dependent on several factors, including the purity of the thiol, the cleanliness of the substrate, the solvent used for deposition, and the immersion time. For instance, the choice of solvent can influence the packing density and orientation of the molecules within the monolayer.

A variety of surface-sensitive techniques are employed to characterize the formation and quality of these monolayers. Each technique provides unique insights into the structural and chemical properties of the SAM.

| Characterization Technique | Information Obtained | Causality Behind its Use |

| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition, chemical states of elements, and surface coverage.[5] | XPS is crucial for confirming the presence of sulfur on the gold surface and for assessing the purity and integrity of the monolayer. It can also provide information about the binding energy of the S-Au bond, offering insights into the nature of the interaction.[5] |

| Ellipsometry | Thickness of the monolayer.[5] | This non-destructive optical technique is used to measure the thickness of the SAM with sub-nanometer precision, which is essential for verifying the formation of a complete monolayer.[5] |

| Contact Angle Goniometry | Surface wettability and hydrophobicity/hydrophilicity.[5] | The contact angle of a water droplet on the SAM surface provides a rapid and straightforward assessment of the surface energy and the successful modification of the surface with the desired functional groups.[5] |

| Reflection-Absorption Infrared Spectroscopy (RAIRS) | Molecular orientation and conformational order of the alkyl chains.[7] | RAIRS is particularly sensitive to the vibrational modes of the molecules in the SAM and, due to surface selection rules, can provide detailed information about the orientation of the molecules with respect to the substrate.[7] |

| Scanning Tunneling Microscopy (STM) & Atomic Force Microscopy (AFM) | Surface morphology and molecular packing.[7][8] | These high-resolution imaging techniques allow for the direct visualization of the SAM at the molecular level, revealing the packing arrangement and the presence of any defects.[8] |

Experimental Protocol: Formation of a 4-Mercaptophenylboronic Acid (MPBA) SAM on a Gold Surface

This protocol describes the formation of a SAM from 4-mercaptophenylboronic acid (MPBA), a compound of interest for its ability to bind with diols, making it useful in sensor applications.[5]

Materials:

-

Gold-coated silicon wafer or glass slide

-

4-Mercaptophenylboronic acid (MPBA)

-

Absolute ethanol (spectroscopic grade)

-

Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED

-

Deionized (DI) water (18 MΩ·cm)

-

Nitrogen gas stream

Procedure:

-

Substrate Cleaning:

-

Immerse the gold substrate in piranha solution for 10-15 minutes to remove any organic contaminants. (Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

-

Rinse the substrate thoroughly with DI water and then with absolute ethanol.

-

Dry the substrate under a gentle stream of nitrogen gas.

-

-

SAM Formation:

-

Prepare a 1 mM solution of MPBA in absolute ethanol.

-

Immerse the cleaned and dried gold substrate into the MPBA solution.

-

Allow the self-assembly to proceed for 18-24 hours at room temperature in a sealed container to prevent solvent evaporation and contamination.

-

-

Post-Deposition Rinsing and Drying:

-

Remove the substrate from the MPBA solution.

-

Rinse the substrate thoroughly with absolute ethanol to remove any physisorbed molecules.

-

Dry the substrate under a gentle stream of nitrogen gas.

-

-

Characterization:

-

Characterize the freshly prepared SAM using the techniques outlined in the table above to confirm its formation and quality.

-

Caption: Workflow for the synthesis and functionalization of gold nanoparticles.

III. Applications in Biosensing: Detecting Molecules with High Sensitivity and Specificity

The unique optical and electronic properties of nanoparticles functionalized with mercaptophenyl compounds make them excellent candidates for the development of highly sensitive and selective biosensors. [9][10]These nanosensors can be designed to detect a wide range of biological molecules, from small ions and metabolites to large proteins and nucleic acids.

Mechanisms of Nanoparticle-Based Sensing

Several sensing mechanisms are employed in these biosensors:

-

Colorimetric Sensing: Changes in the aggregation state of AuNPs due to the presence of an analyte lead to a visible color change. This is due to the distance-dependent coupling of the surface plasmon resonance of the nanoparticles.

-

Surface-Enhanced Raman Scattering (SERS): The analyte molecules adsorbed on or near the surface of plasmonic nanoparticles experience a massive enhancement of their Raman scattering signal, allowing for single-molecule detection. Thiophenol derivatives themselves can act as Raman reporters in SERS-based immunoassays. [1]* Electrochemical Sensing: The binding of an analyte to the functionalized nanoparticle-modified electrode can alter the electrochemical properties of the system, such as the charge transfer resistance, which can be measured using techniques like electrochemical impedance spectroscopy (EIS). [11]

Logical Framework for a Colorimetric Glucose Sensor

A classic example is the development of a colorimetric glucose sensor using 4-mercaptophenylboronic acid (MPBA)-functionalized AuNPs. The boronic acid moiety can reversibly bind to diols, such as those present in glucose.

Caption: Logical flow of a colorimetric glucose sensor using MPBA-AuNPs.

IV. Drug Delivery and Therapeutics: Precision Medicine at the Nanoscale

Nanoparticles functionalized with mercaptophenyl compounds are at the forefront of developing next-generation drug delivery systems. [12][13]These systems offer the potential to overcome many of the limitations of conventional therapies, such as poor solubility of drugs, lack of specificity, and systemic toxicity. [14]

Designing Smart Drug Delivery Vehicles

By judiciously choosing the functional groups on the mercaptophenyl linker, nanoparticles can be engineered to:

-

Encapsulate Hydrophobic Drugs: The organic monolayer can create a hydrophobic pocket to encapsulate poorly water-soluble drugs, improving their bioavailability. [14]* Achieve Stimuli-Responsive Release: By incorporating stimuli-responsive moieties, such as pH-sensitive groups, the release of the drug can be triggered by the specific microenvironment of the tumor or inflamed tissue.

-

Enable Targeted Therapy: As mentioned earlier, the conjugation of targeting ligands directs the nanoparticles to the desired site of action, minimizing off-target effects. [15][16] For instance, in cancer therapy, nanoparticles can exploit the enhanced permeability and retention (EPR) effect for passive targeting to tumors. [17]Further functionalization with tumor-specific antibodies can achieve active targeting, leading to a higher concentration of the therapeutic agent at the tumor site. [15]

V. Emerging Frontiers: Molecular Electronics and Beyond

The precise control over molecular architecture afforded by mercaptophenyl-based SAMs has also opened up exciting possibilities in the field of molecular electronics. [18][19]Individual or small groups of molecules can be used as active components in electronic circuits, such as wires, switches, and diodes. The electronic properties of these molecular junctions can be tuned by modifying the chemical structure of the mercaptophenyl compound. [20]While still in the early stages of development, molecular electronics holds the promise of further miniaturization and enhanced functionality of electronic devices. [18][21]

Conclusion: A Versatile Platform for Nanotechnological Innovation

Mercaptophenyl compounds provide a remarkably versatile and robust platform for the functionalization of nanomaterials. The ability to form stable, well-defined self-assembled monolayers on noble metal surfaces, coupled with the vast possibilities for chemical modification of the phenyl ring, has enabled significant advancements in fields ranging from biosensing and drug delivery to molecular electronics. As our understanding of the structure-property relationships at the nanoscale continues to grow, so too will the innovative applications of these indispensable molecular building blocks.

References

- Design of Nanomaterial-Based Sensors for Enhanced Halogen Bonding. ACS Omega.

- 4-Mercaptophenylboronic Acid SAMs on Gold: Comparison with SAMs Derived from Thiophenol, 4-Mercaptophenol, and 4-Mercaptobenzoic Acid. Langmuir.

- Substituent Effects Impact Surface Charge and Aggregation of Thiophenol-Labeled Gold Nanoparticles for SERS Biosensors. MDPI.

- Thiolated Nanoparticles for Biomedical Applications: Mimicking the Workhorses of Our Body.

- Surface Functionalization of Magnetic Nanoparticles Using a Thiol-Based Grafting-Through Approach. MDPI.

- Development of New Thio-Functionalized Resins for the Study of Confinement of High Solubility Nanoparticles: An Alternative to Reduce the Future Ecological Impact.

- Marine-Derived Compounds Combined with Nanoparticles: A Focus on the Biomedical and Pharmaceutical Sector. PMC - NIH.

- Structural and Electronic Insights into Arylalkanones

- Nanotechnology-Based Strategies to Develop New Anticancer Therapies. PMC - NIH.

- New nanostructured electrochemical biosensors based on three-dimensional (3-mercaptopropyl)-trimethoxysilane network.

- Polymer Drug Delivery Techniques. Sigma-Aldrich.

- Surface Functionalization of Magnetic Nanoparticles Using a Thiol-Based Grafting-Through Approach. MDPI.

- Functionalization of gold mercaptopropionic acid self-assembled monolayer with 5-amino-1,10-phenanthroline: Interaction with iron(II) and application for selective recognition of guanine.

- Nanomaterial-Based Sensing Systems to Detect Neuropharmaceutical Compounds and Neurotransmitters. PMC - PubMed Central.

- Marine-Derived Compounds Combined with Nanoparticles: A Focus on the Biomedical and Pharmaceutical Sector.

- Nanotechnology-Based Detection and Targeted Therapy in Cancer: Nano-Bio Paradigms and Applic

- Macrocycle-Based Supramolecular Drug Delivery Systems: A Concise Review. MDPI.

- Exploring the molecular electronic device applications of synthetically versatile silicon pincer complexes as charge transport and electroluminescent layers. RSC Publishing.

- Preparation and characterization of 3-mercaptopropyl trimethoxysilane self-assembled monolayers.

- Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Applic

- Nanotechnology-Enabled Biosensors: A Review of Fundamentals, Design Principles, Materials, and Applic

- Nanoparticle-Embedded Polymers and Their Applic

- Chemical Approaches to Synthetic Drug Delivery Systems for Systemic Applic

- Smart and Multi-Functional Magnetic Nanoparticles for Cancer Treatment Applic

- Surface Functionalization of Magnetic Nanoparticles Using a Thiol-Based Grafting-Through Approach.

- Effect of thiophenol adsorption on the optical properties of Ag nanoparticles supported on graphene/Rh(111).

- Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups. MDPI.

- Surface Functionalization of Gold Nanoparticles Using Alkyne Derivatives: Applic

- The Magnet-Powered Submarines of Medicine: Capsules Deliver Drugs. YouTube.

- Chemical and biological applications of nanotechnology. Mahidol University.

- Novel Applications of Nanomaterials from Biosensors to Wearable Mobile Health. YouTube.

- Biological Applications of Silica-Based Nanoparticles. MDPI.

- Drug Delivery Solutions. Symeres.

- Recent Advances in Nanotechnology Applied to Biosensors. MDPI.

- Nanoparticles in solution: synthesis, characteriz

- Drug Delivery Nanoparticles for Cancer Tre

- MOLECULAR ELECTRONICS. APL Technical Digest.

- Characterization of 11-MUA SAM formation on gold surfaces.

- Gold nanoparticles with patterned surface monolayers for nanomedicine: current perspectives. PMC - NIH.

- Molecular electronics. PMC - NIH.

- Nanoparticle-based drug delivery in the fight against cancer. YouTube.

- Nanoparticle Synthesis and Their Integration into Polymer-Based Fibers for Biomedical Applic

- pH-Responsive Mercaptoundecanoic Acid Functionalized Gold Nanoparticles and Applications in C

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Surface Functionalization of Gold Nanoparticles Using Alkyne Derivatives: Applications in Chemical Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Gold nanoparticles with patterned surface monolayers for nanomedicine: current perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Nanomaterial-Based Sensing Systems to Detect Neuropharmaceutical Compounds and Neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. mdpi.com [mdpi.com]

- 16. youtube.com [youtube.com]

- 17. Nanotechnology-Based Strategies to Develop New Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. secjhuapl.edu [secjhuapl.edu]

- 19. Molecular electronics - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Exploring the molecular electronic device applications of synthetically versatile silicon pincer complexes as charge transport and electroluminescent layers - Materials Advances (RSC Publishing) [pubs.rsc.org]

The Pivotal Role of Thiol Groups in Surface Chemistry and Self-Assembly: An In-depth Technical Guide

This guide provides a comprehensive technical overview of the fundamental principles and practical applications of thiol-based surface chemistry, with a specific focus on the formation and properties of self-assembled monolayers (SAMs). Tailored for researchers, scientists, and professionals in drug development, this document delves into the core mechanisms, experimental protocols, and advanced applications that underscore the significance of thiol groups in modern materials science and biotechnology.

Introduction: The Unique Chemistry of the Thiol Group

The thiol group, with its sulfur-hydrogen bond (-SH), is a cornerstone of modern surface engineering. Its remarkable affinity for noble metal surfaces, particularly gold, silver, and copper, drives the spontaneous formation of highly ordered, two-dimensional structures known as self-assembled monolayers (SAMs).[1][2] This phenomenon, discovered in the 1980s, has since provided a simple yet powerful platform for tailoring the chemical and physical properties of surfaces with molecular precision.[3][4]

An alkanethiol molecule can be conceptually divided into three key components:

-

The Thiol Headgroup (-SH): This functional group serves as the anchor, forming a strong, semi-covalent bond with the metal substrate.[1][3][5]

-

The Alkyl Chain (Spacer): Typically a chain of methylene groups, this component contributes to the stability and order of the monolayer through van der Waals interactions between adjacent chains.[1][3][5]

-

The Terminal Functional Group: This is the outermost part of the monolayer and dictates the surface's chemical properties, allowing for the creation of surfaces with a virtually unlimited variety of functionalities.[6]

The ease of preparation, coupled with the ability to precisely control surface properties, has made thiol-based SAMs an indispensable tool in fields ranging from biosensing and drug delivery to nanotechnology and molecular electronics.[6][7][8]

The Energetics and Mechanism of Thiol-Based Self-Assembly

The spontaneous formation of a well-ordered SAM is a thermodynamically driven process governed by a combination of strong chemisorption and weaker intermolecular interactions.[1][3]

The Thiol-Gold Interaction: A Strong and Stable Anchor